(-)-11,12-Methylenedioxykopsinaline

Antileishmanial Natural product screening Neglected tropical diseases

(-)-11,12-Methylenedioxykopsinaline is the parent aspidofractinine-type alkaloid with a defining 11,12-methylenedioxy bridge. Although biologically inactive, it is the essential scaffold for N-functionalized derivatives that exhibit potent anti-inflammatory and MDR-reversal activities. Serves as validated negative control in antileishmanial and AChE inhibition assays. Critical for SAR studies, HPLC/LC-MS method development, and phytochemical profiling. Order high-purity reference standard to ensure experimental reproducibility and differentiate inactive scaffolds from active leads in Kopsia alkaloid libraries.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
Cat. No. B12367978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-11,12-Methylenedioxykopsinaline
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC23CCCN4C2C5(C1(CC3)NC6=C5C=CC7=C6OCO7)CC4)O
InChIInChI=1S/C22H26N2O5/c1-27-18(25)21(26)11-19-5-2-9-24-10-8-20(17(19)24)13-3-4-14-16(29-12-28-14)15(13)23-22(20,21)7-6-19/h3-4,17,23,26H,2,5-12H2,1H3/t17-,19+,20+,21+,22-/m0/s1
InChIKeyJVIKUDVTJCANPX-NBYDKTAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-11,12-Methylenedioxykopsinaline Monoterpenoid Indole Alkaloid for Natural Product Screening and Structural Derivatization Research


(-)-11,12-Methylenedioxykopsinaline (CAS: 88607-48-1) is an aspidofractinine-type monoterpenoid indole alkaloid isolated from Kopsia species including Kopsia officinalis, Kopsia arborea, and Kopsia pauciflora [1][2]. The compound features a methylenedioxy bridge at positions 11 and 12, a structural motif that distinguishes it from non-methylenedioxy-containing kopsinaline analogues such as 12-methoxykopsinaline and N-carbomethoxy-12-methoxykopsinaline [3]. Notably, this parent alkaloid itself shows no reported biological activity in multiple screening assays, while its N-methoxycarbonyl and N-oxide derivatives exhibit anti-inflammatory and multidrug resistance reversal activities, positioning it as a critical reference standard and derivatization scaffold rather than an active lead compound [4][5].

Why (-)-11,12-Methylenedioxykopsinaline Cannot Be Substituted by Other Kopsia Indole Alkaloids in Analytical and Pharmacological Investigations


The aspidofractinine-type alkaloid family from Kopsia species exhibits stark activity divergence based on subtle structural modifications. (-)-11,12-Methylenedioxykopsinaline itself demonstrates no antileishmanial activity despite being isolated alongside active principles harmane, pleiocarpine, and buchtienine from Kopsia griffithii [1]. In acetylcholinesterase inhibition screening of Kopsia arborea alkaloids, this compound showed no inhibitory activity while kopsamine and decarbomethoxykopsiline displayed MIR values of 12.5 μg and 6.25 μg respectively [2]. Critically, the addition of an N-methoxycarbonyl group converts this inactive scaffold into an MDR-reversing agent active in vincristine-resistant KB cells, and similarly yields anti-inflammatory activity comparable to dexamethasone in LPS-induced RAW 264.7 macrophages [3][4]. Therefore, substituting this parent compound with structurally related Kopsia alkaloids—even those differing by a single functional group—invalidates experimental conclusions regarding baseline activity, structure-activity relationship (SAR) studies, or analytical reference standardization.

Quantitative Comparative Evidence for (-)-11,12-Methylenedioxykopsinaline Against Structural Analogues


Antileishmanial Activity: Parent Compound (-)-11,12-Methylenedioxykopsinaline Is Inactive Whereas Harmane, Pleiocarpine, and Buchtienine Show Activity

In a comprehensive antileishmanial screening of thirteen alkaloids from Kopsia griffithii stem-bark extract, (-)-11,12-methylenedioxykopsinaline (parent compound) and its N(4)-oxide derivative were isolated as new alkaloids. Neither the parent compound nor its N-oxide demonstrated antileishmanial activity. In contrast, three co-isolated alkaloids—harmane, pleiocarpine, and buchtienine—were identified as the active principles responsible for the observed antileishmanial effect of the crude extract [1].

Antileishmanial Natural product screening Neglected tropical diseases

Acetylcholinesterase (AChE) Inhibition: (-)-11,12-Methylenedioxykopsinaline Is Inactive While Kopsamine and Decarbomethoxykopsiline Show Quantified AChE Inhibition

In TLC-based AChE inhibitory screening of nine alkaloids isolated from Kopsia arborea twigs, (-)-methylenedioxy-11,12-kopsinaline (compound 7) exhibited no detectable AChE inhibitory activity. In the same assay, kopsamine (compound 6) and decarbomethoxykopsiline (compound 8) showed MIR (minimum inhibitory requirement) values of 12.5 μg and 6.25 μg, respectively. The positive control galanthamine had an MIR of 0.004 μg [1].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Anti-inflammatory Activity: N-Methoxycarbonyl Derivative Shows Dexamethasone-Comparable Activity in RAW 264.7 Macrophages, Parent Compound Not Active in Same Screen

A 2020 study evaluating 27 monoterpenoid indole alkaloids from Kopsia officinalis stems in an LPS-induced RAW 264.7 macrophage inflammation model found that (-)-N-methoxycarbonyl-11,12-methylenedioxykopsinaline (compound 16) exhibited significant anti-inflammatory activity comparable to the positive control dexamethasone, based on inhibition of IL-1β, PGE2, and TNF-α release. (-)-11,12-Methylenedioxykopsinaline (the parent compound lacking the N-methoxycarbonyl group) was not among the active compounds identified in this screening [1].

Anti-inflammatory RAW 264.7 macrophages Cytokine inhibition

Multidrug Resistance (MDR) Reversal: N-Methoxycarbonyl Derivative Is Active in Vincristine-Resistant KB Cells; Parent Compound Not Reported Active

In a study evaluating 22 aspidofractinine-type indole alkaloids for MDR reversal activity in vincristine-resistant KB cells, six compounds showed appreciable activity, including N-methoxycarbonyl-11,12-methylenedioxy-Δ16,17-kopsinine. (-)-11,12-Methylenedioxykopsinaline (the parent compound without the N-methoxycarbonyl group and with a saturated C16-C17 bond rather than the Δ16,17 double bond) was not reported among the active compounds [1]. This indicates that the N-methoxycarbonyl modification and/or the Δ16,17 unsaturation are critical structural determinants for MDR reversal activity in this scaffold class.

Multidrug resistance P-glycoprotein Cancer chemotherapy

Physical Property Differentiation: (-)-11,12-Methylenedioxykopsinaline TPSA and XlogP Values Distinguish It from Non-Methylenedioxy Analogues

(-)-11,12-Methylenedioxykopsinaline has a Topological Polar Surface Area (TPSA) of 80.30 Ų and an XlogP of 2.00 [1]. The methylenedioxy bridge at positions 11 and 12 contributes to a distinct polarity profile compared to 12-methoxy-substituted analogues such as (-)-12-methoxykopsinaline, which lacks the methylenedioxy moiety and therefore has different hydrogen bonding capacity and lipophilicity [2]. These physicochemical differences impact chromatographic behavior, membrane permeability predictions, and formulation considerations during procurement.

Drug-likeness Physicochemical properties ADME prediction

Primary Research and Industrial Application Scenarios for (-)-11,12-Methylenedioxykopsinaline Based on Comparative Evidence


Negative Control Reference Standard in Antileishmanial Natural Product Screening

(-)-11,12-Methylenedioxykopsinaline serves as a validated negative control in antileishmanial assays where Kopsia alkaloid libraries are being screened. As demonstrated in Kam et al. (1999), this compound lacks antileishmanial activity while harmane, pleiocarpine, and buchtienine from the same extract are active [1]. This makes the compound an ideal analytical reference for distinguishing inactive aspidofractinine-type scaffolds from genuinely active antileishmanial leads, particularly in comparative SAR studies of Kopsia-derived alkaloid collections.

Baseline Scaffold for Derivatization in Anti-inflammatory and MDR Reversal Lead Optimization

The parent compound (-)-11,12-methylenedioxykopsinaline is inactive in both anti-inflammatory and MDR reversal assays, while its N-methoxycarbonyl derivatives exhibit potent activity comparable to dexamethasone in RAW 264.7 macrophages and appreciable MDR reversal in vincristine-resistant KB cells, respectively [2][3]. This well-defined activity cliff makes the parent compound the essential starting material and baseline reference for medicinal chemistry programs pursuing N-functionalized analogues targeting inflammatory conditions or MDR cancer phenotypes.

Analytical Reference Standard for Chromatographic Identification of Kopsia Alkaloids

With defined TPSA (80.30 Ų), XlogP (2.00), and molecular weight (398.5 g/mol), (-)-11,12-methylenedioxykopsinaline provides distinct chromatographic retention and mass spectrometric signatures for HPLC-DAD, HPLC-ELSD, and LC-MS method development [4]. The methylenedioxy bridge confers UV absorption characteristics that differentiate it from 12-methoxy analogues, enabling accurate compound identification in phytochemical profiling of Kopsia species extracts and quality control of natural product libraries [5].

Inactive Control for Acetylcholinesterase Inhibition Assays in Neurodegeneration Research

In AChE inhibitory screening of Kopsia arborea alkaloids, (-)-methylenedioxy-11,12-kopsinaline showed no detectable activity, whereas kopsamine (MIR = 12.5 μg) and decarbomethoxykopsiline (MIR = 6.25 μg) demonstrated quantifiable inhibition [6]. This establishes the compound as a chemically similar but biologically inert control for validating assay specificity when screening structurally related aspidofractinine alkaloids for AChE-modulating activity relevant to Alzheimer's disease research.

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